Oxantel pamoate
Overview
Description
Oxantel Pamoate is an anthelmintic, typically used in human and animal medicine as a treatment for intestinal worms . It is a tetrahydropyrimidine derivative discovered in the 1970s . It has been shown to inhibit fumarate reductase in some pathogenic bacteria .
Molecular Structure Analysis
The molecular formula of Oxantel Pamoate is C13H16N2O . The molar mass is 216.284 g/mol . The structure of Oxantel Pamoate can be represented by the SMILES notation: CN1CCCN=C1/C=C/C2=CC(=CC=C2)O .
Chemical Reactions Analysis
Oxantel Pamoate is metabolically stable . It shows low permeability and low systemic bioavailability after oral use . It is used in the treatment of trichuriasis and is highly effective against the helminth of Trichuris sp .
Scientific Research Applications
Development and Optimization for Clinical Studies
Oxantel pamoate exhibits high activity against helminth species Trichuris spp., prompting the development of tablets optimized for pediatric clinical trials. The formulation challenges, such as low bulk density and poor flow properties, were overcome by aqueous granulation, resulting in tablets with a 60% drug load and satisfactory disintegration time, facilitating clinical trial accomplishments (Alles et al., 2013).
Anthelmintic Efficacy
Oxantel pamoate's efficacy was evaluated in children with severe Trichuris trichiura infection, demonstrating significant therapeutic benefits without noted side effects, indicating its safety and effectiveness as an anthelmintic (Lee et al., 1976). A study highlighted the superior efficacy of Oxantel pamoate-albendazole against Trichuris trichiura compared to albendazole or mebendazole alone, suggesting the potential for combination therapies in large-scale chemotherapy programs (Yasukawa, 2014).
Dose-Response Relationship
Research aimed at determining the optimum dose of Oxantel pamoate for treating Trichuris trichiura infections revealed that a therapeutic dose range of 15-30 mg/kg is effective and well-tolerated in children, underscoring the importance of precise dosing for maximizing efficacy while ensuring safety (Moser et al., 2016).
Clinical Development and Mechanism of Action
Oxantel pamoate has been recognized for its high efficacy against T. trichiura infections, acting locally in the gastrointestinal tract by binding to the parasite's nicotinic acetylcholine receptor, leading to spastic paralysis and expulsion of the worm. It demonstrates low systemic bioavailability and a favorable safety profile, making it a valuable asset in combating soil-transmitted helminth infections (Palmeirim et al., 2021).
Combination Chemotherapy and Revival of an Old Drug
Studies have explored the activity of Oxantel pamoate in combination with other anthelmintics, indicating its potential to enhance efficacy against soil-transmitted helminths when used in tandem with drugs like mebendazole. This revival of an old drug through combination therapies highlights the ongoing search for more effective treatments against helminth infections (Keiser et al., 2013).
Safety And Hazards
Future Directions
Oxantel Pamoate is a safe and efficacious drug against Trichuris trichiura infections . The use of this drug in preventive chemotherapy as a combination treatment (e.g., with pyrantel pamoate) could greatly improve the success of this control strategy and prevent or postpone the development of resistance to benzimidazoles .
properties
IUPAC Name |
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;3-[(E)-2-(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)ethenyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O6.C13H16N2O/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-15-9-3-8-14-13(15)7-6-11-4-2-5-12(16)10-11/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2,4-7,10,16H,3,8-9H2,1H3/b;7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOAINFUFGBHBA-UETGHTDLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN=C1C=CC2=CC(=CC=C2)O.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCN=C1/C=C/C2=CC(=CC=C2)O.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H32N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxantel pamoate | |
CAS RN |
68813-55-8 | |
Record name | Oxantel pamoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68813-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxantel pamoate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068813558 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | OXANTEL PAMOATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759296 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4'-methylenebis[3-hydroxy-2-naphthoic] acid, compound with (E)-3-[2-(1,4,5,6-tetrahydro-1-methylpyrimidin-2-yl)vinyl]phenol (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.737 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OXANTEL PAMOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPY1D732T0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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